molecular formula C16H15FN4S B12154456 3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12154456
M. Wt: 314.4 g/mol
InChI Key: VZJVIKDCTILLGU-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features fluorophenyl and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with sodium thiolate to form 2-fluorobenzyl thiol. This intermediate is then reacted with 3-methylphenylhydrazine and triethyl orthoformate to form the triazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4S/c1-11-5-4-7-12(9-11)15-19-20-16(21(15)18)22-10-13-6-2-3-8-14(13)17/h2-9H,10,18H2,1H3

InChI Key

VZJVIKDCTILLGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F

Origin of Product

United States

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